N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide
Description
N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide is a chiral sulfonamide derivative featuring a dihydroindenyl core, a thioether-linked 2-methoxy-6-methylphenyl substituent, and a trifluoromethanesulfonamide (-SO₂CF₃) group. The trifluoromethanesulfonamide moiety is a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties, metabolic stability, and enhanced membrane permeability .
Properties
Molecular Formula |
C18H18F3NO3S2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[(1S,2S)-2-(2-methoxy-6-methylphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide |
InChI |
InChI=1S/C18H18F3NO3S2/c1-11-6-5-9-14(25-2)17(11)26-15-10-12-7-3-4-8-13(12)16(15)22-27(23,24)18(19,20)21/h3-9,15-16,22H,10H2,1-2H3/t15-,16-/m0/s1 |
InChI Key |
KIXWGDDFACWKFN-HOTGVXAUSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)OC)S[C@H]2CC3=CC=CC=C3[C@@H]2NS(=O)(=O)C(F)(F)F |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)SC2CC3=CC=CC=C3C2NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide typically involves multiple steps. The synthetic route often starts with the preparation of the indene derivative, followed by the introduction of the methoxy and methylphenylthio groups. The final step involves the addition of the trifluoromethanesulfonamide group under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The trifluoromethanesulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethanesulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The methoxy and methylphenylthio groups may also contribute to its biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The compound shares structural motifs with several sulfonamide derivatives, as outlined below:
Key Observations
Core Structure Impact: The dihydroindenyl core in the target compound and the AMPA receptor modulator () suggests a preference for planar, aromatic systems in CNS-targeting molecules. In contrast, diphenylethyl or cyclohexylamino cores () may favor interactions with hydrophobic enzyme pockets .
Sulfonamide Variations :
- Trifluoromethanesulfonamide (-SO₂CF₃) is a recurring motif in medicinal compounds () due to its resistance to metabolic degradation. Bis(trifluoromethyl)benzenesulfonamide () introduces bulkier substituents, likely for steric hindrance in enzyme binding .
- Propanesulfonamide () offers flexibility in molecular conformation, which may enhance allosteric modulation of AMPA receptors .
Biological Activity :
- The AMPA receptor modulator () demonstrates the importance of balancing lipophilicity (e.g., pyridinyl substituents) and sulfonamide polarity for CNS efficacy. The target compound’s methoxy-methylphenyl group may similarly fine-tune solubility and target engagement .
- Pesticide sulfonamides () often feature triazine or benzoyl groups, highlighting the role of electron-deficient aromatic systems in herbicidal activity—a contrast to the indenyl-based medicinal compounds .
Biological Activity
N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a trifluoromethanesulfonamide group and a thioether linkage, which may contribute to its biological properties. The molecular formula is C17H18F3N2O2S.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The trifluoromethanesulfonamide moiety is known to inhibit sulfonamide-sensitive enzymes, potentially affecting metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that this compound may suppress the growth of cancer stem cells (CSCs), indicating a possible role in cancer therapy .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Suppresses growth of cancer stem cells | |
| Enzyme Inhibition | Inhibits sulfonamide-sensitive enzymes | |
| Cytotoxicity | Induces apoptosis in specific cancer cell lines |
Case Study 1: Anticancer Activity
In a study examining the effects of various compounds on non-small cell lung carcinoma (NSCLC), this compound demonstrated significant inhibition of tumor growth in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest in G0/G1 phase .
Case Study 2: Enzyme Interaction
Research investigating the interaction of this compound with sulfonamide-sensitive enzymes revealed that it effectively inhibits their activity. This inhibition was shown to alter metabolic pathways involved in drug resistance mechanisms in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
